molecular formula C10H19NO4 B1446401 tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate CAS No. 1393441-68-3

tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate

Cat. No. B1446401
M. Wt: 217.26 g/mol
InChI Key: VIDOCWLVTHFRNZ-UHFFFAOYSA-N
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Description

“tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate” is a chemical compound with the CAS Number: 1393441-68-3 . It has a molecular weight of 217.27 . The IUPAC name for this compound is tert-butyl [3- (hydroxymethyl)-3-oxetanyl]methylcarbamate .


Molecular Structure Analysis

The molecular formula of “tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate” is C10H19NO4 . The InChI code for this compound is 1S/C10H19NO4/c1-9(2,3)15-8(13)11-4-10(5-12)6-14-7-10/h12H,4-7H2,1-3H3,(H,11,13) .


Physical And Chemical Properties Analysis

The predicted density of “tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate” is 1.088±0.06 g/cm3 .

Scientific Research Applications

Decomposition and Environmental Remediation

The application of radio frequency (RF) plasma reactors for the decomposition of air toxics, including MTBE, represents a significant area of research. This method demonstrates the feasibility of using RF plasma reactors to decompose and convert MTBE, a related compound, into less harmful substances like CH4, C2H4, and C2H2. This process could potentially be adapted for the decomposition of tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate and similar compounds, highlighting its relevance in environmental remediation and pollution control (Hsieh et al., 2011).

Biodegradation and Fate in the Environment

Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE), a compound structurally related to MTBE, in soil and groundwater, provides insights into microbial degradation pathways that could be relevant for the environmental management of tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate. Aerobic biodegradation processes and the role of specific microbial genes in the transformation of such compounds suggest potential bioremediation strategies for related contaminants (Thornton et al., 2020).

Membrane Technology for Purification

The use of polymer membranes for the purification of fuel oxygenate additives, including the separation of methanol/MTBE mixtures via pervaporation, highlights an important application area in the chemical industry. This technology could potentially be applied to the purification or separation processes involving tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate, especially in scenarios requiring the removal of specific contaminants or the isolation of desired products (Pulyalina et al., 2020).

Synthetic Applications in Pharmaceutical Manufacturing

The graphical synthetic routes of vandetanib, a pharmaceutical compound, provide an example of how complex organic synthesis, involving steps like substitution, deprotection, and cyclization, can be applied in industrial production. This example illustrates the potential utility of tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate in pharmaceutical synthesis, where it may serve as a key intermediate or reagent in the synthesis of complex molecules (Mi, 2015).

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

tert-butyl N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-4-10(5-12)6-14-7-10/h12H,4-7H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDOCWLVTHFRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601132284
Record name Carbamic acid, N-[[3-(hydroxymethyl)-3-oxetanyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate

CAS RN

1393441-68-3
Record name Carbamic acid, N-[[3-(hydroxymethyl)-3-oxetanyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[3-(hydroxymethyl)-3-oxetanyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-([3-(hydroxymethyl)oxetan-3-yl]methyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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